molecular formula C18H32N4O4 B3789208 Ethyl 4-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate

Ethyl 4-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate

Cat. No.: B3789208
M. Wt: 368.5 g/mol
InChI Key: POXCQXXUPZOPMJ-UHFFFAOYSA-N
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Description

Ethyl 4-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, piperidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the oxazolidinone ring through intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . The piperidine and piperazine rings are then introduced through subsequent reactions involving appropriate amines and acylation steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The oxazolidinone ring can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazolidinone ring can yield oxazolidinones, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

Ethyl 4-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of essential proteins . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 4-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone antibiotic with enhanced activity and reduced resistance potential.

    Contezolid: A newer oxazolidinone derivative under clinical investigation for its antibacterial properties.

These compounds share the oxazolidinone ring structure but differ in their specific substituents and overall molecular architecture, which can influence their biological activity and pharmacokinetic properties .

Properties

IUPAC Name

ethyl 4-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O4/c1-2-25-18(24)20-12-10-19(11-13-20)16-5-3-7-21(15-16)17(23)6-9-22-8-4-14-26-22/h16H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXCQXXUPZOPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)CCN3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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